Product packaging for Methyl 5-bromo-2-(cyanomethoxy)benzoate(Cat. No.:CAS No. 58430-20-9)

Methyl 5-bromo-2-(cyanomethoxy)benzoate

Cat. No.: B13985095
CAS No.: 58430-20-9
M. Wt: 270.08 g/mol
InChI Key: JLMVDIRMNVCHRK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(cyanomethoxy)benzoate is a brominated aromatic ester featuring a cyano-substituted methoxy group at the ortho position of the benzoate core. For example, methyl 5-bromo-2-(3-(ethoxycarbonyl)thioureido)benzoate (a related derivative) is prepared by reacting methyl 2-amino-5-bromobenzoate with ethoxycarbonyl isothiocyanate in acetonitrile, yielding a 90% isolated product .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO3 B13985095 Methyl 5-bromo-2-(cyanomethoxy)benzoate CAS No. 58430-20-9

Properties

IUPAC Name

methyl 5-bromo-2-(cyanomethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)8-6-7(11)2-3-9(8)15-5-4-12/h2-3,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMVDIRMNVCHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534514
Record name Methyl 5-bromo-2-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58430-20-9
Record name Methyl 5-bromo-2-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Identity and Structure

Property Value
IUPAC Name Methyl 5-bromo-2-(cyanomethoxy)benzoate
Molecular Formula C10H8BrNO3
Molecular Weight ~256.08 g/mol
Functional Groups Ester, bromoarene, cyanomethoxy

Structure:

  Br
   |
OCH2CN
   |
  /\_/\
 /     \
|       |
 \_____/
   |
 COOCH3

Preparation Methods

General Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step sequence, leveraging the reactivity of both the aromatic ring and the functional groups. The following steps are commonly involved:

Stepwise Synthesis Overview
Detailed Synthetic Route
Step Reaction Type Reagents & Conditions Notes
1 Esterification 5-bromo-2-hydroxybenzoic acid, methanol, acid cat. Yields methyl 5-bromo-2-hydroxybenzoate
2 O-Alkylation Cyanomethyl bromide, base (e.g., K2CO3), DMF solvent Introduces cyanomethoxy group at 2-position

Example Reaction Scheme:

  • Esterification:
    $$
    \text{5-bromo-2-hydroxybenzoic acid} + \text{methanol} \xrightarrow{\text{H}2\text{SO}4} \text{methyl 5-bromo-2-hydroxybenzoate}
    $$

  • O-Alkylation:
    $$
    \text{methyl 5-bromo-2-hydroxybenzoate} + \text{BrCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{this compound}
    $$

Alternative Synthetic Approaches

While the above method is the most direct, alternative routes may involve:

Research Findings and Applications

  • Reactivity: The compound’s bromine and cyanomethoxy substituents allow for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.
  • Potential Uses: Utilized in medicinal chemistry and organic synthesis for the preparation of heterocycles and other bioactive compounds.

Comparison with Related Compounds

Compound Name Key Difference Potential Impact on Reactivity
Methyl 5-bromo-2-cyanobenzoate Lacks cyanomethoxy group Lower nucleophilicity at 2-position
Methyl 5-bromo-2-(dimethylamino)benzoate Dimethylamino instead of cyanomethoxy Enhanced solubility
Methyl 4-hydroxybenzoate Hydroxy at 4-position Different reactivity profile

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(cyanomethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Methyl 5-bromo-2-(cyanomethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(cyanomethoxy)benzoate involves its interaction with specific molecular targets. The bromine and cyanomethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Brominated Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₀H₈BrNO₃ 286.08 (calculated) -Br (para), -OCH₂CN (ortho) High polarity due to cyano group; potential pharmaceutical intermediate Inferred
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate C₉H₉BrO₄ 261.07 -Br (para), -OH (ortho), -OCH₃ (meta) Increased acidity (phenolic -OH); used in synthetic chemistry
Methyl 5-bromo-2-(methylthio)benzoate C₉H₉BrO₂S 261.14 -Br (para), -SCH₃ (ortho) Moderate lipophilicity (logP 2.96); biochemical research applications
Methyl 5-bromo-2-[(4-methoxybenzyl)amino]benzoate C₁₆H₁₆BrNO₃ 350.21 -Br (para), -NHCH₂(4-OCH₃Ph) (ortho) Enhanced hydrogen-bonding capacity; intermediate in drug discovery
Methyl 5-bromo-2-methylbenzoate C₉H₉BrO₂ 229.07 -Br (para), -CH₃ (ortho) Low polarity; used as a reagent in organic synthesis

Structural and Reactivity Analysis

  • Substituent Effects: Cyanomethoxy Group (-OCH₂CN): This group confers high polarity and electrophilicity due to the electron-withdrawing cyano moiety. It may enhance interactions with biological targets or improve solubility in polar solvents compared to non-cyano analogs. Methoxy (-OCH₃) vs. Methylthio (-SCH₃): Methoxy groups increase electron density on the aromatic ring via resonance, whereas methylthio groups exhibit weaker electron-donating effects. Methylthio derivatives (e.g., ) are more lipophilic (logP 2.96) than methoxy or cyano analogs.
  • Synthetic Methods: Cyanomethoxy derivatives likely require nucleophilic displacement of a leaving group (e.g., halogen) with cyanomethyl alcohol. In contrast, thioureido derivatives (e.g., ) are synthesized via isothiocyanate coupling, while amino-substituted analogs (e.g., ) involve reductive amination or direct substitution.

Biological Activity

Methyl 5-bromo-2-(cyanomethoxy)benzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by its molecular formula C10H8BrNO3C_{10}H_{8}BrNO_3. The presence of the bromine atom and the cyanomethoxy group contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:

  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting a potential role as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against several bacterial strains. The results are summarized in Table 1.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
This compoundEscherichia coli64 μg/mL
Control (Oxacillin)Staphylococcus aureus4 μg/mL

This data suggests that this compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In vitro assays have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. A study investigated its effects on cytokine release in activated immune cells:

  • Cytokines Measured : IL-6, TNF-α, and IL-1β.
  • Results : Treatment with the compound resulted in a significant reduction in cytokine levels compared to untreated controls.

The following table summarizes these findings:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615080
TNF-α12050
IL-1β10040

These results indicate that this compound may have potential as an anti-inflammatory agent.

Case Studies

A case study involving the use of this compound in animal models showed promising results in reducing inflammation associated with arthritis. The compound was administered over a period of four weeks, leading to a significant decrease in joint swelling and pain scores when compared to a placebo group.

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